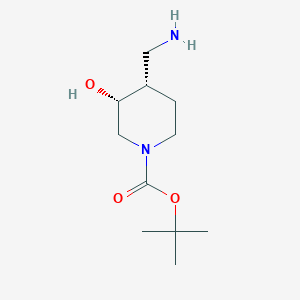

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine

描述

Historical Context and Discovery

The development of this compound emerged from the broader exploration of piperidine-based compounds that began in the late 20th century. The discovery of N-substituted trans-3,4-dimethyl-4-phenylpiperidine derivatives as opioid receptor antagonists in the late 1970s by Zimmerman and colleagues marked a pivotal moment in piperidine chemistry. This breakthrough demonstrated that N-methyl-substituted piperidines could function as pure antagonists rather than agonists, challenging existing paradigms in medicinal chemistry. The subsequent evolution toward more complex piperidine derivatives, including those with multiple functional groups and chiral centers, led to the systematic investigation of compounds like this compound.

The introduction of the tert-butyloxycarbonyl protecting group strategy revolutionized synthetic approaches to complex piperidine derivatives. The tert-butyloxycarbonyl group, commonly known as the BOC group, was established as an acid-labile protecting group that could be selectively introduced and removed under mild conditions. This protecting group strategy enabled chemists to manipulate complex molecules containing multiple reactive centers without unwanted side reactions. The application of this methodology to piperidine chemistry facilitated the synthesis of highly functionalized derivatives such as this compound, where the BOC group serves to protect the piperidine nitrogen during subsequent synthetic transformations.

Significance in Heterocyclic Chemistry

Piperidine represents one of the most important six-membered heterocyclic rings in organic chemistry, characterized by five methylene groups and one secondary amine group. The significance of piperidine derivatives in heterocyclic chemistry stems from their ubiquitous presence in natural products and pharmaceutical compounds. These compounds exhibit diverse biological activities, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. The structural versatility of the piperidine ring allows for extensive functionalization at multiple positions, creating opportunities for the development of compounds with tailored properties.

The this compound compound exemplifies the sophisticated level of structural complexity achievable in modern piperidine chemistry. The presence of both aminomethyl and hydroxyl substituents on adjacent carbon atoms creates a compound with multiple reactive sites and defined stereochemistry. This structural arrangement provides opportunities for further chemical modification while maintaining the core piperidine framework that is essential for biological activity. Research has demonstrated that piperidine derivatives with substituents at the 3 and 4 positions often exhibit enhanced biological properties compared to simpler analogues.

The stereochemical aspects of this compound contribute significantly to its importance in heterocyclic chemistry. The cis relationship between the aminomethyl and hydroxyl groups creates a specific three-dimensional arrangement that influences both chemical reactivity and biological activity. Studies of related compounds have shown that stereochemical configuration can dramatically affect binding affinity and selectivity in biological systems. The ability to control and maintain stereochemistry during synthesis represents a crucial aspect of modern heterocyclic chemistry, making compounds like this compound valuable both as synthetic intermediates and as final products.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The full IUPAC name for this compound is rel-tert-butyl (3r,4s)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate. This nomenclature provides complete information about the compound's structure, including the stereochemical configuration and the nature of all substituents. The "rel" designation indicates that the stereochemistry is described in relative rather than absolute terms, while the (3r,4s) notation specifies the cis relationship between the hydroxyl and aminomethyl substituents.

The classification of this compound encompasses multiple chemical categories based on its structural features and functional groups. As a piperidine derivative, it belongs to the broader class of six-membered nitrogen-containing heterocycles. The presence of the tert-butyloxycarbonyl group classifies it as a carbamate, specifically an N-protected amine derivative. The aminomethyl substituent places it in the category of primary amine derivatives, while the hydroxyl group classifies it as a secondary alcohol. This multi-functional nature makes the compound particularly versatile in synthetic applications.

From a synthetic chemistry perspective, this compound functions as a protected amino alcohol derivative. The BOC protecting group serves to mask the basicity of the piperidine nitrogen, allowing for selective reactions at other sites in the molecule. This protection strategy is essential in complex synthetic sequences where multiple functional groups must be manipulated in a controlled manner. The compound can be further classified as a chiral building block, given its defined stereochemistry and utility in asymmetric synthesis applications.

Overview of Piperidine Derivatives in Chemical Research

Piperidine derivatives represent one of the most extensively studied classes of heterocyclic compounds in contemporary chemical research. The fundamental importance of the piperidine ring system stems from its presence in numerous natural products and its proven utility as a pharmacophore in drug discovery. Research efforts have focused on developing new synthetic methodologies for constructing complex piperidine derivatives, understanding their structure-activity relationships, and exploring their applications in medicinal chemistry.

Current research trends in piperidine chemistry emphasize the development of stereoselective synthetic methods that provide access to enantiomerically pure compounds. The synthesis of chiral piperidine derivatives such as (S)-N-Boc-3-hydroxypiperidine has been extensively studied, with researchers developing both chemical and biocatalytic approaches. These methods include chemical resolution using chiral acids, asymmetric synthesis from chiral starting materials, and enzymatic transformations using carbonyl reductases. The ability to prepare optically pure piperidine derivatives is crucial for pharmaceutical applications where stereochemistry directly impacts biological activity.

The application of piperidine derivatives in drug discovery continues to expand, with recent studies identifying novel biological targets and therapeutic applications. Research has demonstrated the utility of piperidine-based compounds as sigma receptor ligands, with some derivatives showing high affinity and selectivity. Additionally, piperidine derivatives have been investigated as monoamine oxidase inhibitors, with structure-activity relationship studies revealing key structural features required for potent and selective inhibition. The development of piperidine-based influenza virus inhibitors represents another active area of research, with compounds showing excellent inhibitory activity against multiple virus strains.

The synthetic methodologies for preparing complex piperidine derivatives continue to evolve, with researchers developing increasingly sophisticated approaches for constructing these important heterocycles. Recent advances include the use of mechanochemical methods for BOC group deprotection, providing solvent-free alternatives to traditional approaches. The development of mild deprotection conditions using reagents such as oxalyl chloride has enabled the selective removal of protecting groups under conditions compatible with sensitive functional groups. These methodological advances facilitate the preparation of complex molecules like this compound with improved efficiency and selectivity.

属性

IUPAC Name |

tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGALXYDHSHHCD-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chemical Resolution and Boc Protection

A classical approach involves starting from racemic or achiral 3-hydroxypiperidine derivatives, followed by chiral resolution and protection steps:

- Starting material: 3-hydroxypiperidine or its derivatives.

- Resolution: Diastereomeric salts are formed using chiral acids such as tartaric acid derivatives or camphorsulfonic acid salts to separate the desired enantiomer.

- Protection: The free amine is protected by reaction with tert-butyl dicarbonate (Boc2O) under mild conditions to yield the Boc-protected intermediate.

- Yields and challenges: This method often suffers from low overall yields and multiple purification steps, increasing cost and complexity.

Enzymatic Asymmetric Reduction

More recent and efficient methods utilize biocatalysis for stereoselective reduction:

- Substrate: N-Boc-piperidin-3-one or related ketone intermediates.

- Catalyst: Ketoreductases (KREDs) or carbonyl reductases selectively reduce the ketone to the corresponding (S)- or (R)-hydroxy derivative.

- Advantages: Mild reaction conditions, high enantioselectivity, and improved yields.

- Example: Using ketoreductase ChKRED03 to convert N-Boc-piperidin-3-one to (S)-1-Boc-3-hydroxypiperidine with excellent stereocontrol.

Multi-step Chemical Synthesis

An alternative synthetic route involves:

- Hydrogenation: Starting from 3-hydroxypyridine, catalytic hydrogenation (e.g., with rhodium on carbon catalyst under hydrogen pressure) yields 3-hydroxypiperidine.

- Formation of pyroglutamate intermediates: Reaction with D-pyroglutamic acid in ethanol under reflux, followed by cooling and filtration, affords pyroglutamate derivatives.

- Boc protection: Treatment with Boc2O in the presence of sodium hydroxide yields the Boc-protected hydroxy piperidine.

- Isolation: Extraction and purification by recrystallization deliver the target compound with high yield and purity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation of 3-hydroxypyridine | Rhodium carbon catalyst, H2 (6 MPa), 85°C, 5h | 96.8 | Efficient catalyst recovery and reuse |

| Formation of pyroglutamate intermediate | 3-hydroxypiperidine + D-pyroglutamic acid, 95% ethanol, reflux, cool to -5°C, 1-1.5h | 55 | Requires careful temperature control |

| Boc protection | Boc2O, NaOH, room temperature, 4h | 95 | High yield, mild conditions |

| Purification | Ethyl acetate extraction, recrystallization | - | Produces high purity product |

- The enzymatic asymmetric reduction method offers superior enantioselectivity and operational simplicity compared to classical chemical resolution, which is laborious and less efficient.

- Hydrogenation routes starting from 3-hydroxypyridine provide a scalable and industrially viable approach with high yields but require high-pressure equipment.

- Boc protection is a critical step common to all methods, typically proceeding with high efficiency under mild basic conditions.

- Biotransformation methods are gaining prominence due to environmental benefits and the ability to produce enantiomerically pure compounds without extensive chromatographic separation.

The preparation of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine involves a combination of stereoselective synthesis, protection chemistry, and purification techniques. Chemical resolution methods, although historically significant, are increasingly supplanted by enzymatic asymmetric reductions that provide higher yields and enantioselectivity under milder conditions. Hydrogenation of pyridine precursors followed by pyroglutamate intermediate formation and Boc protection is a robust industrial method. Each method has trade-offs between complexity, cost, and scalability, which must be considered depending on the application.

化学反应分析

Types of Reactions

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the Boc-protected amine to form the free amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amine acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes

Reduction: Formation of free amines from Boc-protected amines

Substitution: Formation of substituted piperidine derivatives

科学研究应用

Overview

Cis-1-Boc-4-aminomethyl-3-hydroxypiperidine is a piperidine derivative notable for its diverse applications in scientific research, particularly in medicinal chemistry and drug development. With a molecular formula of and a molecular weight of approximately 230.31 g/mol, this compound serves as a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules.

Medicinal Chemistry

This compound is primarily utilized in the synthesis of compounds targeting neurological disorders. Its structural features allow for modifications that enhance bioactivity and selectivity towards specific biological targets.

Case Studies

- Neurotransmitter Modulation : Research has demonstrated that derivatives of this compound can modulate GABAergic activity, which is crucial for treating anxiety and seizure disorders. By enhancing GABA receptor activity, these compounds can lead to increased inhibitory neurotransmission, providing therapeutic benefits in conditions like epilepsy and anxiety disorders.

- Antidepressant Development : Studies indicate that modifications to the piperidine scaffold can yield compounds with antidepressant properties by influencing serotonin and norepinephrine pathways .

Synthesis of Pharmaceuticals

This compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its Boc (tert-butoxycarbonyl) protecting group allows for selective reactions, making it a versatile precursor in drug design.

Applications in Drug Synthesis

- Antiviral Agents : This compound has been explored as a precursor in the synthesis of antiviral drugs, particularly those targeting RNA viruses.

- Anticancer Compounds : Research has indicated potential applications in synthesizing anticancer agents, where the piperidine framework contributes to the overall efficacy of the drug .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme interactions and cellular signaling pathways. Its ability to serve as a GABA receptor modulator makes it significant in studying neuronal excitability and synaptic plasticity.

Research Findings

- Enzyme Inhibition Studies : The compound's derivatives have been tested for their ability to inhibit specific enzymes involved in neurotransmitter metabolism, providing insights into potential therapeutic mechanisms .

Industrial Applications

The compound is also relevant in industrial settings where it serves as a building block for fine chemicals and agrochemicals.

Industrial Use Cases

- Fine Chemical Production : It is used in the synthesis of specialty chemicals required for various industrial applications.

- Agrochemical Synthesis : The compound's derivatives are explored for use in developing agrochemicals that enhance crop yield and pest resistance .

作用机制

The mechanism of action of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the Boc-protected amine and hydroxyl groups allows for selective interactions with biological macromolecules, influencing pathways involved in cellular processes .

相似化合物的比较

Comparative Analysis with Structural Analogs

The compound is compared below with four structurally related piperidine derivatives, focusing on molecular properties, functional groups, stability, and applications.

Structural and Functional Group Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Purity | Storage Conditions |

|---|---|---|---|---|---|---|

| cis-1-Boc-4-aminomethyl-3-hydroxypiperidine | 219985-15-6 | C₁₁H₂₂N₂O₃ | 230.308 | Boc, aminomethyl, hydroxyl | ≥97% | Room temperature |

| cis-1-Boc-4-methylamino-3-hydroxypiperidine | 933477-84-0 | C₁₁H₂₂N₂O₃ | 230.30 | Boc, methylamino, hydroxyl | ≥98% | Dry, sealed place |

| 1-Boc-4-hydroxy piperidine | 109384-19-2 | C₁₀H₁₉NO₃ | 201.26 | Boc, hydroxyl | N/A | N/A |

| 4-Anilino-1-Boc-piperidine | 125541-22-2 | C₁₆H₂₄N₂O₂ | 276.4 | Boc, anilino (aromatic amine) | ≥98% | -20°C |

| 1-Boc-4-(Aminomethyl)piperidine | 144222-22-0 | C₁₁H₂₂N₂O₂ | 214.30 | Boc, aminomethyl | N/A | N/A |

Key Observations:

Molecular Weight: The target compound and its methylamino analog share identical molecular weights but differ in substitution (aminomethyl vs. methylamino), leading to distinct electronic and steric effects .

Predicted Pharmacological Effects

Evidence from receptor binding studies (e.g., G-protein-coupled receptors (GPCRs) and ion channels) suggests:

- Piperidine derivatives with hydroxyl groups (e.g., target compound) may exhibit enhanced binding to Family A GPCRs due to hydrogen-bonding interactions .

- 4-Anilino-1-Boc-piperidine’s aromatic ring could increase affinity for ligand-gated ion channels, though this remains speculative without direct data .

- Substitutions like methylamino (in 933477-84-0) may slightly alter selectivity for voltage-gated ion channels compared to aminomethyl analogs .

生物活性

Cis-1-Boc-4-aminomethyl-3-hydroxypiperidine is a piperidine derivative with significant potential in medicinal chemistry. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, an aminomethyl group, and a hydroxyl group, contribute to its biological activity. This article explores its mechanism of action, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₂N₂O₃, with a molecular weight of 230.3 g/mol. The presence of the Boc group allows for selective reactions in organic synthesis, making it a valuable intermediate in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.3 g/mol |

| Functional Groups | Aminomethyl, Hydroxyl, Boc |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The compound can undergo deprotection under acidic conditions, revealing the active amine that can interact with biological systems.

Interaction with Biological Targets

- Neurotransmitter Receptors : Preliminary studies suggest that this compound may bind to neurotransmitter receptors, potentially influencing neurotransmission and neuronal signaling pathways.

- Enzymatic Activity : It has been shown to interact with enzymes involved in metabolic processes, indicating its potential role as an inhibitor or modulator of specific biochemical pathways.

Biological Activity Studies

Research has demonstrated the compound's significant biological activity across various models:

Case Study: Cancer Cell Lines

In vitro studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it was evaluated in the FaDu hypopharyngeal tumor cells model, where it showed enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin .

Table: Comparative Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu (hypopharyngeal) | 15 | Induction of apoptosis |

| Bleomycin | FaDu | 20 | DNA damage |

Therapeutic Potential

This compound's structural characteristics position it as a promising candidate for drug development targeting various diseases:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells suggests potential applications in oncology.

- Neurodegenerative Disorders : The compound's interaction with neurotransmitter systems may also offer therapeutic avenues in conditions like Alzheimer's disease and other neurodegenerative disorders .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for cis-1-Boc-4-aminomethyl-3-hydroxypiperidine, and how can purity be ensured?

- Methodology : The synthesis typically involves sequential protection/deprotection and functionalization steps. For example, Boc protection of piperidine derivatives (e.g., using di-tert-butyl dicarbonate) is followed by regioselective aminomethylation at position 4 and hydroxylation at position 3. Purification via column chromatography (silica gel, eluent systems like hexane/ethyl acetate) is critical, as highlighted in piperidine derivative syntheses . Purity validation (>95%) can be achieved using HPLC with UV detection (λ ~249 nm, based on analogous Boc-protected piperidines) .

Q. How should researchers characterize the structural and stereochemical integrity of this compound?

- Methodology :

- NMR : H and C NMR to confirm substituent positions and Boc group integrity. For stereochemical assignment, NOESY or ROESY can resolve cis/trans configurations .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO for related Boc-piperidines) .

- HPLC : Retention time comparison against known standards .

Q. What storage conditions are optimal for maintaining stability?

- Methodology : Store at -20°C under inert gas (N) to prevent hydrolysis of the Boc group or oxidation of the hydroxyl moiety. Stability data from similar Boc-protected compounds indicate ≥5-year shelf life under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data (e.g., NMR chemical shifts)?

- Methodology :

- Perform density functional theory (DFT) calculations to predict NMR shifts and compare with experimental data. Adjust for solvent effects (e.g., chloroform vs. DMSO) .

- Cross-validate using alternative techniques (e.g., X-ray crystallography for absolute configuration, IR for functional group verification) .

Q. What strategies improve regioselectivity during aminomethylation at position 4 while preserving the cis configuration?

- Methodology :

- Use steric directing groups (e.g., bulky bases like LDA) to favor aminomethylation at position 4.

- Control reaction temperature (<0°C) to minimize epimerization, as seen in analogous piperidine functionalizations .

- Monitor reaction progress via TLC or in situ FTIR to detect intermediate formation .

Q. How do the hydroxyl and aminomethyl groups influence reactivity in downstream applications (e.g., peptide coupling or cross-coupling reactions)?

- Methodology :

- Hydroxyl Group : Protects via silylation (e.g., TBSCl) to prevent undesired nucleophilic reactions.

- Aminomethyl Group : Activates for amide bond formation using HATU/DIPEA or participates in reductive amination with aldehydes .

- Case Study : In spiro-piperidine syntheses, similar Boc-protected intermediates underwent selective deprotection for further functionalization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

- Methodology :

- Re-evaluate purity (e.g., via DSC for melting point consistency).

- Compare solvent systems (e.g., aqueous vs. organic solubility) and crystallinity (amorphous vs. crystalline forms) .

- Reference high-purity standards (e.g., >98% by GC/HPLC) to isolate compound-specific properties .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory or dermal irritation, as noted in safety data for structurally related piperidines .

- Avoid exposure to strong acids/bases to prevent Boc group cleavage and release of toxic byproducts (e.g., tert-butyl alcohol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。